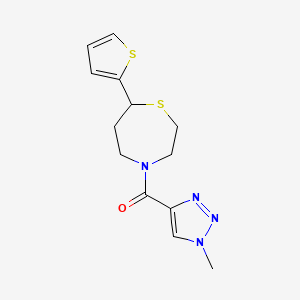

(1-methyl-1H-1,2,3-triazol-4-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone

Description

Properties

IUPAC Name |

(1-methyltriazol-4-yl)-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4OS2/c1-16-9-10(14-15-16)13(18)17-5-4-12(20-8-6-17)11-3-2-7-19-11/h2-3,7,9,12H,4-6,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMKFOWVFJZWHCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)N2CCC(SCC2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-methyl-1H-1,2,3-triazol-4-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the formation of the triazole ring through a Huisgen cycloaddition reaction between an azide and an alkyne. The thiazepane ring can be synthesized via a ring-closing reaction involving a thiol and an amine. Finally, the thiophene ring is introduced through a cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors for the cycloaddition step, as well as advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazepane ring.

Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Substitution: The triazole and thiophene rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various substituted triazole or thiophene derivatives.

Scientific Research Applications

Structural Characteristics

The compound features:

- A triazole ring , known for its stability and versatility in medicinal chemistry.

- A thiazepane ring , which contributes to unique properties and potential biological activities.

These structural elements may enhance the compound's interaction with biological targets, making it a candidate for pharmaceutical development.

Research indicates that compounds containing both triazole and thiazepane structures are associated with various pharmacological activities. Potential therapeutic applications include:

- Antimicrobial Activity : Triazoles are known for their antimicrobial properties, which may extend to this compound.

- Anticancer Properties : Similar compounds have shown antiproliferative effects against cancer cell lines, suggesting potential utility in oncology.

Predictive models indicate that the compound could exhibit significant therapeutic potential based on its structural features and the biological activities associated with its components.

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for elucidating its mechanism of action. Techniques employed in interaction studies may include:

- Molecular Docking : To predict binding affinities and orientations with target proteins.

- In vitro Assays : To evaluate the biological effects on cell lines.

Such studies can provide insights into potential off-target effects and help refine the compound for specific therapeutic applications.

Mechanism of Action

The mechanism by which (1-methyl-1H-1,2,3-triazol-4-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting or activating its function. The molecular targets and pathways involved would vary based on the biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be compared to three classes of analogs from the literature:

Triazole-Thiadiazole/Thiazole Hybrids

describes compounds such as 9b (1,3,4-thiadiazole derivative) and 12a (thiazole derivative), which share the 1,2,3-triazol-4-yl group but differ in the sulfur-containing heterocycle. Key distinctions include:

- Ring Size and Flexibility : The 1,4-thiazepane (7-membered) in the target compound offers greater conformational flexibility compared to the rigid 5-membered thiadiazole or thiazole rings in analogs. This may influence binding kinetics to biological targets.

- Bioactivity : Compound 9b showed an IC50 of 2.94 µM against HepG2 cells, while 12a exhibited dual activity (IC50 = 1.19 µM and 3.4 µM against HepG2 and MCF-7, respectively). The thiazepane analog’s activity remains uncharacterized but could differ due to ring size and substituent effects .

Methanone Derivatives with Heterocyclic Motifs

Bhole and Bhusari (2010) synthesized methanones with 1,3,4-thiadiazol-3-yl or 1,3-thiazol-2-ylidene groups, demonstrating antitumor activity . Unlike the target compound, these analogs lack the triazole moiety but share the methanone linker. The triazole’s nitrogen-rich structure in the target compound may improve hydrogen-bonding interactions, a critical factor in kinase inhibition .

Triazole-Containing Macrocycles

Reactions involving hydrazonoyl halides and triazole precursors () yield fused macrocycles like pyrido[2,3-d]-triazolo-pyrimidinones. These compounds prioritize planar aromatic systems for DNA intercalation, whereas the target compound’s thiazepane introduces non-planar, 3D geometry. This structural divergence could affect membrane permeability or off-target interactions .

Structural and Pharmacological Data Comparison

Key Research Findings and Hypotheses

- Conformational Dynamics : The 7-membered thiazepane ring could adopt multiple low-energy conformers, enabling adaptation to diverse binding sites. This contrasts with rigid analogs like 9b , which rely on pre-organized geometries .

- Synthetic Challenges: and highlight the use of Pd/C hydrogenation and hydrazonoyl halide reactions for triazole-containing compounds. Similar methods may apply to the target compound, though macrocycle formation (e.g., thiazepane) would require specialized cyclization strategies .

Biological Activity

Structural Overview

The chemical structure of the compound features:

- Triazole Ring : Known for its stability and versatility in medicinal chemistry.

- Thiazepane Moiety : Contains sulfur and nitrogen atoms, contributing to unique biological properties.

These structural characteristics suggest that the compound may interact with various biological targets, potentially leading to significant therapeutic applications.

Predictive Models

While specific empirical data on the biological activity of this compound is currently limited, predictive models based on its structural features indicate several potential pharmacological activities. Compounds with similar triazole and thiazepane structures have been associated with:

- Antimicrobial Activity : Many triazole derivatives exhibit significant antimicrobial properties.

- Anticancer Activity : Thiazepane-containing compounds have shown potential in inhibiting tumor growth.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for predicting the biological activity of new compounds. For example, compounds containing triazole rings have been linked to various pharmacological effects. SAR studies often focus on how modifications to the triazole or thiazepane components can enhance activity or selectivity against specific biological targets.

| Compound Type | Structural Features | Notable Activities |

|---|---|---|

| Thiazolidinones | Thiazolidine ring | Anti-inflammatory |

| Triazole derivatives | Triazole ring | Antimicrobial |

| Thiosemicarbazones | Thiosemicarbazone moiety | Anticancer |

Synthesis

The synthesis of (1-methyl-1H-1,2,3-triazol-4-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone typically involves multi-step synthetic pathways. Optimization of each step is essential to maximize yield and purity while minimizing side products. The synthetic methods may include:

- Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : Commonly used for constructing triazole rings.

- Functional Group Modifications : To enhance biological activity or selectivity.

Case Studies and Research Findings

Although specific studies focusing exclusively on this compound are scarce, related research on similar structures provides valuable insights:

- Antiproliferative Activity : Research has demonstrated that triazole-containing compounds can inhibit cancer cell growth significantly. For instance, certain triazole derivatives exhibited IC50 values in the nanomolar range against various human tumor cell lines .

- Mechanism of Action : Compounds with similar structures have been shown to disrupt microtubule dynamics in cancer cells, leading to cell cycle arrest and apoptosis .

Table of Antiproliferative Activities

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound A | 0.56 | MCF-7 |

| Compound B | 15.9 | MCF-7 |

| Colchicine | 0.013 | MCF-7 |

Q & A

Basic: What synthetic strategies are recommended for synthesizing (1-methyl-1H-1,2,3-triazol-4-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone?

Answer:

The synthesis of heterocyclic methanones often involves coupling reactions between triazole and thiazepane-thiophene precursors. A validated approach includes:

- Step 1 : Synthesize the 1-methyl-1H-1,2,3-triazole-4-carboxylic acid via copper-catalyzed azide-alkyne cycloaddition (CuAAC), followed by ester hydrolysis.

- Step 2 : Prepare the 7-(thiophen-2-yl)-1,4-thiazepane intermediate via ring-opening of an episulfide with a thiophene-containing amine, followed by cyclization.

- Step 3 : Couple the two fragments using carbodiimide-mediated amide bond formation (e.g., EDC/HOBt) under inert conditions.

Critical Note : Monitor reaction progress via TLC or HPLC, as steric hindrance from the thiazepane ring may reduce coupling efficiency. Reference synthetic protocols for analogous triazolyl-thiazepane systems can be adapted .

Basic: How should researchers optimize purification of this compound given its solubility challenges?

Answer:

Due to the compound’s hydrophobic thiophene and thiazepane groups, use gradient elution in reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% TFA). For crystallization trials, mixed solvents like dichloromethane/hexane or methanol/ethyl acetate are recommended. Evidence from structurally similar compounds shows that slow evaporation at 4°C yields high-purity crystals suitable for X-ray diffraction .

Advanced: How can conformational analysis of the thiazepane ring inform biological activity predictions?

Answer:

The flexibility of the 1,4-thiazepane ring impacts ligand-receptor binding. Use density functional theory (DFT) to model low-energy conformers and compare with X-ray crystallography data (if available). For example, in analogous systems, chair-like conformations of thiazepanes enhance stability in hydrophobic binding pockets. Pair computational results with NMR-based NOE experiments to validate ring puckering dynamics .

Advanced: What experimental designs are suitable for studying environmental degradation pathways of this compound?

Answer:

Adopt a split-plot design (as in agricultural chemistry studies) to evaluate abiotic/biotic degradation:

- Main Plots : Vary environmental factors (pH, UV exposure, microbial consortia).

- Subplots : Analyze degradation products via LC-MS/MS at timed intervals.

- Long-Term Monitoring : Follow protocols from environmental fate studies, such as those in Project INCHEMBIOL, which emphasize tracking transformation products in soil/water matrices over 6–12 months .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts vs. computational predictions)?

Answer:

Discrepancies often arise from solvent effects or proton exchange dynamics. Methodological steps:

Re-examine Solvent Parameters : Use deuterated DMSO or CDCl3 to assess hydrogen bonding impacts.

Variable-Temperature NMR : Identify broadening/resonance splitting caused by conformational exchange.

Cross-Validate with IR/Raman : Confirm functional group assignments (e.g., carbonyl stretches ~1650–1700 cm⁻¹).

Benchmark Against Crystallography : Align experimental data with X-ray-derived bond lengths/angles .

Advanced: What in vitro assays are appropriate for evaluating the compound’s kinase inhibition potential?

Answer:

Leverage ATP-competitive binding assays with recombinant kinases (e.g., JAK2 or PI3Kα):

- Step 1 : Perform fluorescence polarization (FP) assays using a labeled ATP probe.

- Step 2 : Validate hits via IC50 determination using radiometric filter-binding assays (e.g., ³³P-ATP).

- Control : Compare with known inhibitors (e.g., PI3Kα inhibitor VIII) to assess selectivity .

Advanced: How can researchers address low yields in the final coupling step?

Answer:

Low yields may stem from steric hindrance or competing side reactions. Optimize by:

- Microwave-Assisted Synthesis : Reduce reaction time and improve efficiency (e.g., 80°C, 30 min).

- Alternative Coupling Reagents : Test PyBOP or DMTMM instead of EDC/HOBt.

- Protecting Group Strategy : Temporarily protect the thiazepane nitrogen with Boc groups to reduce steric bulk .

Advanced: What computational tools predict the compound’s pharmacokinetic properties?

Answer:

Use QSAR models and molecular dynamics simulations:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.